3-[4-(3-Aminophenoxy)butoxy]aniline
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Overview
Description
3-[4-(3-Aminophenoxy)butoxy]aniline is an organic compound with the molecular formula C16H20N2O2 It is characterized by the presence of an aniline group attached to a butoxy chain, which is further connected to an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminophenoxy)butoxy]aniline typically involves the reaction of 3-aminophenol with 4-chlorobutanol in the presence of a base to form 3-(4-hydroxybutoxy)aniline. This intermediate is then reacted with 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions to yield the final product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Aminophenoxy)butoxy]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[4-(3-Aminophenoxy)butoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[4-(3-Aminophenoxy)butoxy]aniline involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-aminophenoxy)phenoxy]aniline
- 4,4’-oxydianiline
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
Uniqueness
3-[4-(3-Aminophenoxy)butoxy]aniline is unique due to its specific structural features, such as the butoxy chain and the aminophenoxy group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
5226-81-3 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[4-(3-aminophenoxy)butoxy]aniline |
InChI |
InChI=1S/C16H20N2O2/c17-13-5-3-7-15(11-13)19-9-1-2-10-20-16-8-4-6-14(18)12-16/h3-8,11-12H,1-2,9-10,17-18H2 |
InChI Key |
RKVYQWSCHYCGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)N)N |
Origin of Product |
United States |
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